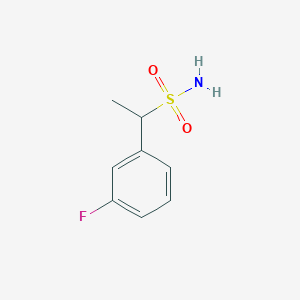

1-(3-Fluorophenyl)ethane-1-sulfonamide

CAS No.:

Cat. No.: VC17768886

Molecular Formula: C8H10FNO2S

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10FNO2S |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 1-(3-fluorophenyl)ethanesulfonamide |

| Standard InChI | InChI=1S/C8H10FNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) |

| Standard InChI Key | GCDQWWMGAOMFPT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=CC=C1)F)S(=O)(=O)N |

Introduction

1-(3-Fluorophenyl)ethane-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an aromatic fluorophenyl ring. This compound is primarily used in chemical research and has potential applications in pharmaceuticals and material sciences.

Key Identifiers:

Structural Representation:

The structure consists of:

-

A fluorophenyl group (benzene ring with a fluorine substituent at the meta position).

-

An ethane chain linking the benzene ring to a sulfonamide group.

Molecular Descriptors:

| Property | Value |

|---|---|

| SMILES Notation | CC(C1=CC(=CC=C1)F)S(=O)(=O)N |

| InChI Key | GCDQWWMGAOMFPT-UHFFFAOYSA-N |

| Appearance | Powder |

| Storage Conditions | Room Temperature (RT) |

Physical and Chemical Characteristics:

-

Solubility: Limited data, but sulfonamides are generally soluble in polar solvents.

-

Stability: Stable under standard room temperature conditions.

-

Functional Groups:

-

Fluoroaromatic group contributes to its hydrophobicity and electronic properties.

-

Sulfonamide moiety enhances hydrogen bonding potential, making it relevant for biological interactions.

-

Potential Applications:

1-(3-Fluorophenyl)ethane-1-sulfonamide is primarily utilized in:

-

Pharmaceutical Research: Sulfonamides are well-known for their antimicrobial properties, and derivatives may serve as scaffolds for drug discovery.

-

Material Sciences: Its functional groups allow for potential use in designing advanced materials with specific electronic or optical properties.

Related Research:

Although specific biological activities of this compound are not widely reported, similar sulfonamides have been studied for their roles as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs .

Synthesis:

The synthesis typically involves:

-

Electrophilic substitution reactions on a fluorobenzene precursor.

-

Introduction of the sulfonamide group via sulfonation followed by amination.

Safety and Handling:

-

Use of personal protective equipment (PPE).

-

Avoiding inhalation or contact with skin and eyes.

-

Storing in a cool, dry place away from incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume